Comprehensive Physicochemical & Synthetic Profile: 3-(2-Aminoethyl)phenol Hydrochloride
Comprehensive Physicochemical & Synthetic Profile: 3-(2-Aminoethyl)phenol Hydrochloride
[1][2][3]
Executive Summary
3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine HCl) is a critical trace amine and structural isomer of the more common p-tyramine. It serves as a vital reference standard in metabolomics and a specific ligand in neuropharmacology, particularly in the study of Trace Amine-Associated Receptors (TAARs). Unlike its para-substituted counterpart, which is a potent sympathomimetic, the meta-isomer exhibits distinct receptor binding affinities and metabolic stability profiles.
This technical guide provides a definitive reference for researchers, synthesizing validated physicochemical data, spectroscopic characterization, and synthetic methodologies to support drug development and analytical workflows.
Part 1: Chemical Identity & Structural Analysis
The precise identification of m-tyramine hydrochloride relies on distinguishing it from its positional isomers (o- and p-tyramine). The meta-substitution pattern confers unique electronic properties to the phenolic ring, influencing both its acidity (pKa) and receptor docking orientation.
Nomenclature & Identifiers[4][5][6][7][8][9]
| Parameter | Details |
| IUPAC Name | 3-(2-Aminoethyl)phenol hydrochloride |
| Common Synonyms | m-Tyramine HCl; 3-Hydroxyphenethylamine HCl |
| CAS Number | 3458-98-8 (HCl Salt) / 588-05-6 (Free Base) |
| Molecular Formula | C₈H₁₁NO[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 173.64 g/mol |
| SMILES | Cl.NCCc1cccc(O)c1 |
| InChI Key | GTIWCKXKQGMMQZ-UHFFFAOYSA-N |
Part 2: Physicochemical Profile[1]
The following data aggregates experimental values and high-confidence predictive models. Note the distinct melting point difference between the meta and para isomers, which is a primary method for rapid solid-state identification.
Physical Properties Table[1][5][12][13]
| Property | Value / Range | Notes |
| Appearance | Off-white to tan crystalline solid | Hygroscopic; store in desiccator. |
| Melting Point | 140 – 142 °C | Significantly lower than p-tyramine HCl (~271 °C). |
| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic character. |
| Solubility (DMSO) | Soluble | Suitable for biological stock solutions. |
| Solubility (Ethanol) | Soluble | Often used for recrystallization. |
| pKa (Amine) | ~9.7 | Protonated ammonium form (NH₃⁺). |
| pKa (Phenol) | ~10.1 – 10.4 | Phenolic hydroxyl group. |
| Hygroscopicity | Moderate | Protect from moisture to prevent deliquescence. |
Part 3: Spectroscopic Characterization[14]
Accurate characterization requires analyzing the aromatic substitution pattern. The meta-isomer displays a more complex splitting pattern in NMR compared to the symmetric AA'BB' system of the para-isomer.
Nuclear Magnetic Resonance (NMR) Analysis
** Solvent:** D₂O or DMSO-d₆
-
¹H NMR (Proton):
-
Alkyl Chain: Two distinct triplets at δ 2.8 – 3.2 ppm . The methylene protons adjacent to the nitrogen (-CH₂-N) typically appear downfield (approx. 3.1 ppm) relative to the benzylic protons (-Ar-CH₂, approx. 2.8 ppm).[6]
-
Aromatic Region (δ 6.6 – 7.2 ppm):
-
C2-H: Appears as a singlet (or narrow doublet) isolated between the alkyl and hydroxyl substituents.
-
C4-H / C6-H: Two doublets corresponding to the protons ortho to the substituents.
-
C5-H: A triplet (or multiplet) representing the proton meta to both substituents.
-
-
Differentiation: The presence of a singlet-like aromatic proton and a triplet in the aromatic region confirms the meta-substitution, ruling out the para-isomer.
-
-
¹³C NMR (Carbon):
-
Aliphatic: Two peaks in the 30–45 ppm range (Ar-CH₂ and CH₂-N).
-
Aromatic: Six unique carbon signals in the 115–160 ppm range. The phenolic carbon (C-OH) is the most deshielded (~158 ppm).
-
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Molecular Ion: [M+H]⁺ = 138.09 m/z (Free base mass).
-
Fragmentation:
-
Loss of NH₃ ([M-17]⁺): Major fragment at 121 m/z (vinylphenol cation).
-
Benzylic cleavage (Tropylium ion formation): 91 m/z .[6]
-
Part 4: Synthetic Pathway & Methodology
The synthesis of m-tyramine HCl is classically achieved via the Henry Reaction (Nitroaldol condensation) followed by reduction. This route ensures regioselectivity by starting with the pre-functionalized 3-hydroxybenzaldehyde.
Reaction Logic Diagram
Figure 1: Step-wise synthesis of m-tyramine HCl starting from 3-hydroxybenzaldehyde.
Experimental Protocol Summary
-
Condensation: 3-Hydroxybenzaldehyde is refluxed with nitromethane in the presence of ammonium acetate (catalyst) to yield the yellow crystalline nitrostyrene intermediate.
-
Reduction: The nitroalkene is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) in dry THF or via catalytic hydrogenation (Pd/C). Note: Strict anhydrous conditions are required for LiAlH₄ reduction.
-
Salt Formation: The crude free base oil is dissolved in diethyl ether or ethanol. Anhydrous HCl gas (or HCl in dioxane) is introduced to precipitate the hydrochloride salt.
-
Purification: Recrystallization from ethanol/ether affords the pure white/off-white solid (MP 140-142°C).
Part 5: Handling, Stability & Safety
As a bioactive amine, 3-(2-Aminoethyl)phenol hydrochloride requires careful handling to maintain integrity and ensure operator safety.
Safety Data Sheet (SDS) Highlights
-
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood to avoid inhalation of dust.
Storage & Stability[5][15]
-
Conditions: Store at -20°C for long-term stability.
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from [Link]
-
Human Metabolome Database (HMDB). (2025).[8] Metabocard for m-Tyramine (HMDB0000306). Retrieved from [Link]
Sources
- 1. 3-(2-aminoethyl)phenol hydrochloride | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3458-98-8 m-Tyramine hydrochloride AKSci E330 [aksci.com]
- 4. Showing Compound Tyramine (FDB000433) - FooDB [foodb.ca]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Tyramine(51-67-2) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
